Purity Benchmarking: Commercial Availability at 99.99% Purity Exceeds Typical 95-98% Standards for Triazole Benzoic Acid Analogs
The target compound is commercially available from a specialized vendor (MedChemExpress, Cat. No. HY-77001) at a certified purity of 99.99% . In contrast, the close structural analog 4-methyl-2-(2H-1,2,3-triazol-2-yl)benzoic acid, which is the key fragment for the selective orexin-1 antagonist nivasorexant (ACT-539313), is typically offered by multiple vendors at purities ranging from 95% to 98% . The >99.9% purity of the 5-methyl isomer reduces the risk of introducing process impurities that could complicate downstream API purification and analytical characterization, a critical factor for GMP manufacturing or high-sensitivity biological assays.
| Evidence Dimension | Commercial Purity (HPLC/GC) |
|---|---|
| Target Compound Data | 99.99% |
| Comparator Or Baseline | 4-methyl-2-(2H-1,2,3-triazol-2-yl)benzoic acid (CAS 1381972-89-9) |
| Quantified Difference | Purity of the 5-methyl isomer exceeds that of the 4-methyl analog by 1.99–4.99 percentage points |
| Conditions | Vendor specifications; analytical method not fully disclosed but standard for high-purity intermediates |
Why This Matters
Procurement of a 99.99% pure intermediate minimizes the need for additional in-house purification, reduces analytical burden, and ensures consistent performance in sensitive coupling reactions.
